Product packaging for O-(Trimethylsilyl)hydroxylamine(Cat. No.:CAS No. 22737-36-6)

O-(Trimethylsilyl)hydroxylamine

Cat. No.: B1301986
CAS No.: 22737-36-6
M. Wt: 105.21 g/mol
InChI Key: AEKHNNJSMVVESS-UHFFFAOYSA-N
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Description

Foundational Concepts of Hydroxylamine (B1172632) Derivatives in Organic Synthesis

Hydroxylamine (NH₂OH) and its organic derivatives are a class of compounds characterized by a nitrogen atom bonded to a hydroxyl group. wikipedia.org They are widely utilized in organic synthesis due to their unique reactivity, acting as both nitrogen and oxygen nucleophiles. organic-chemistry.org This dual nucleophilicity allows for the synthesis of a diverse array of compounds, including oximes, nitrones, and N-arylhydroxylamines. wikipedia.orgorganic-chemistry.org

The reaction of hydroxylamine with aldehydes or ketones yields oximes, a transformation useful in the purification and characterization of carbonyl compounds. wikipedia.org Furthermore, hydroxylamine derivatives are crucial intermediates in the synthesis of more complex molecules. For instance, they are employed in the preparation of structural analogues of gamma-aminobutyric acid (GABA) and in the synthesis of primary anilines. nih.govresearchgate.net The versatility of hydroxylamine derivatives is further highlighted by their use in palladium-catalyzed cross-coupling reactions to form N-arylhydroxylamines and in copper-catalyzed N-arylation reactions. organic-chemistry.org

The Strategic Role of Trimethylsilyl (B98337) Protection in Hydroxylamine Chemistry

The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a widely used protecting group in organic synthesis. wikipedia.org Its application in hydroxylamine chemistry is a strategic maneuver to modulate reactivity and improve the efficiency of synthetic transformations. The introduction of a TMS group onto the oxygen atom of hydroxylamine to form O-(Trimethylsilyl)hydroxylamine masks the hydroxyl functionality, allowing the nitrogen atom to react selectively. wikipedia.orglibretexts.org

This protection strategy is advantageous for several reasons. The resulting trimethylsiloxy group is chemically inert under many reaction conditions and does not participate in hydrogen bonding, which can alter the reactivity of the parent molecule. wikipedia.org The increased steric bulk of the TMS group can also influence the stereochemical outcome of reactions. wikipedia.org

This compound serves as a key reagent in various synthetic applications. It is used in the preparation of O-trimethylsilyl oxime ethers and as an intermediate in the trimethylsilyl chloride-catalyzed synthesis of α-branched amines. sigmaaldrich.comsigmaaldrich.com The protection of the hydroxyl group with a trimethylsilyl moiety is a reversible process. The TMS group can be readily removed under mild acidic conditions or by treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), regenerating the hydroxyl functionality when needed. libretexts.org This controlled protection and deprotection sequence is a cornerstone of modern synthetic strategy, enabling the synthesis of complex molecules with high precision.

Properties of this compound

PropertyValue
CAS Number 22737-36-6 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comfishersci.atfishersci.cathermofisher.com
Molecular Formula C₃H₁₁NOSi sigmaaldrich.comsigmaaldrich.comfishersci.atfishersci.ca
Molecular Weight 105.21 g/mol sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comfishersci.atfishersci.ca
Appearance Colorless to almost colorless clear liquid
Boiling Point 98-100 °C sigmaaldrich.comsigmaaldrich.comfishersci.at
Density 0.86 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Refractive Index 1.4040 to 1.4060 (at 20°C) fishersci.atthermofisher.com
SMILES CSi(C)ON sigmaaldrich.comfishersci.at
InChI Key AEKHNNJSMVVESS-UHFFFAOYSA-N sigmaaldrich.comfishersci.atfishersci.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H11NOSi B1301986 O-(Trimethylsilyl)hydroxylamine CAS No. 22737-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-trimethylsilylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11NOSi/c1-6(2,3)5-4/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKHNNJSMVVESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370436
Record name O-(Trimethylsilyl)hydroxylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22737-36-6
Record name O-(Trimethylsilyl)hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22737-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(Trimethylsilyl)hydroxylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(Trimethylsilyl)hydroxylamine
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Synthetic Methodologies for O Trimethylsilyl Hydroxylamine and Its Analogues

Established Preparative Routes for O-(Trimethylsilyl)hydroxylamine

The synthesis of this compound can be achieved through a couple of primary methodologies, each leveraging the reactivity of hydroxylamine (B1172632) precursors with silylating agents.

Nucleophilic Reactivity of Hydroxylamine Precursors in Silylation

Hydroxylamine and its salts are key starting materials for the synthesis of this compound. The nitrogen atom in hydroxylamine acts as a nucleophile, attacking the silicon atom of a silylating agent. A common method involves the reaction of hydroxylamine hydrochloride with a silylating agent in the presence of a base to neutralize the hydrochloride salt and facilitate the silylation reaction.

A notable challenge in these syntheses is the potential for the formation of N,O-bis(trimethylsilyl)hydroxylamine, where both the nitrogen and oxygen atoms of hydroxylamine are silylated. chemicalbook.comsigmaaldrich.com Careful control of reaction conditions, such as stoichiometry and temperature, is essential to favor the formation of the desired O-silylated product.

Alternative Pathways Utilizing Silylating Agents and Hydroxylamine Salts

Alternative and often safer preparative routes have been developed to avoid the use of free hydroxylamine, which can be explosive. One such method involves the reaction of hydroxylamine hydrochloride with hexamethyldisilazane. chemicalbook.com This reaction provides a good yield of N,O-bis(trimethylsilyl)hydroxylamine, which can be a precursor or a related reagent of interest. chemicalbook.com Another approach is the neutralization of hydroxylamine hydrochloride with an amine base like ethylenediamine (B42938), followed by the addition of chlorotrimethylsilane (B32843). chemicalbook.com

The choice of silylating agent and reaction conditions can influence the product distribution. For instance, the reaction of sulfonic acid fluorides with hydroxylamine tends to yield predominantly O-substituted products. researchgate.net

Synthesis of Derivatives and Related O-Silylated Hydroxylamines

The synthetic utility of silylated hydroxylamines extends to a variety of derivatives with tailored properties and reactivity.

Preparation of N,O-Bis(trimethylsilyl)hydroxylamine

N,O-Bis(trimethylsilyl)hydroxylamine is a significant derivative and can be prepared through several methods. A straightforward approach is the treatment of dry hydroxylamine with one equivalent of chlorotrimethylsilane and one equivalent of triethylamine, resulting in a 69% yield. chemicalbook.com To circumvent the handling of explosive solid hydroxylamine, a safer and efficient method utilizes the reaction of hydroxylamine hydrochloride with an excess of hexamethyldisilazane, affording yields of 71–75%. chemicalbook.com Alternatively, neutralizing hydroxylamine hydrochloride with ethylenediamine before adding chlorotrimethylsilane is also a viable route. chemicalbook.com This compound is a clear, colorless liquid and serves as a protected, lipophilic form of hydroxylamine. chemicalbook.com

Table 1: Synthetic Routes to N,O-Bis(trimethylsilyl)hydroxylamine

Starting Materials Reagents Yield Reference
Dry Hydroxylamine Chlorotrimethylsilane, Triethylamine 69% chemicalbook.com
Hydroxylamine Hydrochloride Hexamethyldisilazane (excess) 71-75% chemicalbook.com
Hydroxylamine Hydrochloride Ethylenediamine, Chlorotrimethylsilane - chemicalbook.com

Synthesis of O-(2-(Trimethylsilyl)ethyl)hydroxylamine Hydrochlorides

The synthesis of O-(2-(Trimethylsilyl)ethyl)hydroxylamine hydrochloride is another example of creating tailored hydroxylamine derivatives. While the direct synthesis is not detailed in the provided context, the preparation of related O-alkylated hydroxylamines often involves the reaction of a suitable alkylating agent with a hydroxylamine precursor. nih.gov For instance, a general method for synthesizing hydroxylamines involves the reaction of an alcohol with an alkyl sulfonyl halide, followed by reaction with an N-hydroxy cyclic imide and subsequent aminolysis or hydrazinolysis. google.com

Formation of Fluorosilyl-Bis(N,N-bis(trimethylsilyl)hydroxylamines)

More complex silylated hydroxylamines, such as O,O′-fluorosilyl-bis[N,N-bis(trimethylsilyl)hydroxylamines], can be synthesized. researchgate.net These compounds are formed through the reaction of fluorosilanes with lithiated N,O-bis(trimethylsilyl)hydroxylamine in a 1:2 molar ratio. researchgate.net Specifically, the reaction yields compounds with the general structure RSiF[ON(SiMe3)2]2, where R can be groups like tert-butyl (CMe3) or phenyl (C6H5). researchgate.net

Table 2: Examples of Fluorosilyl-Bis(N,N-bis(trimethylsilyl)hydroxylamines)

R Group Chemical Formula Reference
tert-Butyl (CMe3) (CMe3)SiF[ON(SiMe3)2]2 researchgate.net
Phenyl (C6H5) (C6H5)SiF[ON(SiMe3)2]2 researchgate.net

Generation of N-(Diorganofluorosilyl)-N,O-bis(trimethylsilyl)hydroxylamines

The synthesis of N-(Diorganofluorosilyl)-N,O-bis(trimethylsilyl)hydroxylamines represents a specialized area within organosilicon chemistry, focusing on the creation of molecules containing a silicon-nitrogen bond flanked by both trimethylsilyl (B98337) and diorganofluorosilyl groups. These compounds are of interest for their potential as precursors to more complex organosilicon structures and for studying the reactivity of halosilylhydroxylamines.

The primary synthetic route to N-(Diorganofluorosilyl)-N,O-bis(trimethylsilyl)hydroxylamines involves the reaction of a lithiated silylhydroxylamine with a diorganodifluorosilane. Specifically, the lithium salt of N,O-bis(trimethylsilyl)hydroxylamine serves as a key nucleophilic reagent in this process. This lithium salt is typically generated in situ by treating N,O-bis(trimethylsilyl)hydroxylamine with a strong base, such as an alkyllithium reagent (e.g., n-butyllithium), in an appropriate aprotic solvent like diethyl ether or tetrahydrofuran.

The subsequent reaction with a diorganodifluorosilane (R₂SiF₂) leads to the nucleophilic substitution of one of the fluorine atoms by the N,O-bis(trimethylsilyl)aminoxy group. The outcome of this reaction, whether it yields the N-silylated or O-silylated isomer, is dependent on the nature of the substituents on the silicon atom of the fluorosilane. researchgate.net

The general reaction scheme can be represented as follows:

(Me₃Si)₂NOLi + R₂SiF₂ → (Me₃Si)₂NOSi(F)R₂ + LiF

This method allows for the introduction of a variety of organic substituents (R groups) on the silicon atom, depending on the availability of the corresponding diorganodifluorosilane precursor.

Detailed research in this area has been pioneered by chemists such as Uwe Klingebiel, whose work has significantly contributed to the understanding of the synthesis and reactivity of organosilylhydroxylamines. researchgate.net The resulting N-(diorganofluorosilyl)-N,O-bis(trimethylsilyl)hydroxylamines are often characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm their structure.

Below is a table summarizing the reactants and typical products in this synthesis.

Reactant 1Reactant 2ProductByproduct
Lithium N,O-bis(trimethylsilyl)hydroxylamideDiorganodifluorosilaneN-(Diorganofluorosilyl)-N,O-bis(trimethylsilyl)hydroxylamineLithium Fluoride (B91410)
(Me₃Si)₂NOLiR₂SiF₂(Me₃Si)₂NOSi(F)R₂LiF

Reactivity Profiles and Mechanistic Investigations of O Trimethylsilyl Hydroxylamine

Nucleophilic Reactivity and Addition Reactions

The primary mode of reactivity for O-(Trimethylsilyl)hydroxylamine involves the nucleophilic character of its nitrogen atom. The lone pair of electrons on the nitrogen can initiate attacks on various electrophilic centers.

O-substituted hydroxylamines are recognized as effective electrophilic aminating agents. rsc.org While direct electrophilic amination using this compound itself is less documented, the reactivity of closely related N,O-bis(trimethylsilyl)hydroxylamine in the amination of organocuprates suggests that the TMS-protected hydroxylamine (B1172632) framework can serve as an amino group source. acs.org

The nitrogen atom of this compound can also act as a nucleophile in acylation reactions. The reaction with acyl chlorides, for instance, follows a nucleophilic addition-elimination mechanism. libretexts.org The nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion and subsequent deprotonation (or loss of the silyl (B83357) group) to yield an N-acylated product. This pathway is analogous to the chemoselective O-acylation of hydroxyamino acids under acidic conditions, where the amino group is protonated, allowing the hydroxyl group to be acylated. nih.gov Similarly, the acylation of this compound would proceed on the nitrogen atom, which is the more potent nucleophilic center in this molecule.

The general mechanism involves the attack of the -NH₂ group on the acyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, and a final deprotonation step, often facilitated by a base or another amine molecule, yields the stable N-acylated hydroxylamine derivative. libretexts.org

This compound readily reacts with aldehydes and ketones to form O-trimethylsilyl oximes. This reaction is a variation of the classic formation of oximes from hydroxylamine. quora.com The fundamental mechanism involves the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon of the aldehyde or ketone. masterorganicchemistry.comlibretexts.org

The reaction proceeds through the following key steps:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

Proton Transfer: An intramolecular or intermolecular proton transfer occurs, neutralizing the charges to form a carbinolamine-type intermediate.

Elimination: Under typical reaction conditions (often mildly acidic to facilitate protonation of the hydroxyl group), the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). libretexts.org

Deprotonation: Elimination of water and deprotonation of the nitrogen atom leads to the formation of a C=N double bond, yielding the final O-trimethylsilyl oxime product.

Table 1: Reaction of this compound with Carbonyl Compounds This table is illustrative of the general reaction and does not represent specific experimental data from the sources.

Carbonyl CompoundProductReaction Type
Aldehyde (R-CHO)Aldoxime (R-CH=N-O-TMS)Condensation
Ketone (R-CO-R')Ketoxime (R-C(R')=N-O-TMS)Condensation

The reactivity of this compound and its derivatives is instrumental in the synthesis of various nitrogen-containing heterocycles. A key strategy involves an in-situ silylation-amination procedure where hydroxy-N-heterocycles are converted into their aminated counterparts. In this one-pot process, the hydroxy group is first silylated, creating an activated intermediate with a trimethylsilanol (B90980) leaving group, which is then displaced by an amine. capes.gov.br

Furthermore, derivatives formed from hydroxylamines are precursors to complex heterocyclic systems. For example, O-arylhydroxylamines, which can be prepared via palladium-catalyzed coupling reactions using hydroxylamine equivalents, can undergo cyclization to form substituted benzofurans. organic-chemistry.org This suggests a potential pathway where this compound could be arylated and then cyclized. Additionally, reactions involving hydroxylamines, aldehydes, and trimethylsilyl (B98337) cyanide can produce benzimidazolones, showcasing the utility of these building blocks in multi-component reactions for heterocycle synthesis. acs.org

The application of this compound in stereoselective synthesis is an area of growing interest. While specific examples directly employing this reagent are sparse, the principles can be inferred from related systems. For instance, diastereoselective aminations have been achieved with high yields using O-acyl hydroxylamines and chiral organomagnesium reagents. uni-muenchen.de This demonstrates that hydroxylamine derivatives can participate in stereoselective C-N bond formation.

It is conceivable that stereocontrol could be achieved in reactions involving this compound through several strategies:

Substrate Control: Reacting this compound with a chiral carbonyl compound would likely lead to a diastereomeric mixture of O-trimethylsilyl oximes, with one diastereomer potentially favored.

Reagent Control: The development of chiral versions of silylhydroxylamines, where the silicon atom or another part of the molecule contains a stereocenter, could influence the stereochemical outcome of its reactions.

Catalyst Control: Employing a chiral catalyst, such as a chiral Lewis acid, could coordinate to the carbonyl compound or the hydroxylamine, creating a chiral environment and favoring the formation of one enantiomer of the product. Transition metal-catalyzed reactions, such as the palladium-catalyzed arylations used to form O-arylhydroxylamines, are particularly amenable to this approach through the use of chiral ligands. organic-chemistry.org

Rearrangement and Isomerization Processes

Silylhydroxylamines are known to undergo intramolecular rearrangements, leading to isomeric structures. These processes are often driven by the relative thermodynamic stability of the products and the specific substituents on the silicon and nitrogen atoms.

A notable rearrangement within silylhydroxylamine systems is the dyotropic rearrangement. This is a type of pericyclic reaction where two sigma bonds simultaneously migrate intramolecularly. In the context of silylhydroxylamines, this typically involves the exchange of substituents between the nitrogen and oxygen atoms.

For instance, in certain N,O-bis(silyl)hydroxylamine systems, an irreversible rearrangement involving the positional exchange of a fluorosilyl group on the oxygen and an organosilyl group on the nitrogen has been observed. acs.org This process is believed to proceed through a dyotropic transition state where both migrating groups are simultaneously in transit between the N and O atoms. Computational studies using density functional theory have been employed to explore the mechanisms of such rearrangements, confirming their concerted nature. The facility of these reactions is influenced by structural constraints and the stabilization of the transition state by the chemical environment.

Role in Radical Chemistry

This compound and related compounds are significant in the field of radical chemistry, primarily as precursors for generating reactive nitrogen-centered radical species.

Generation of Nitrogen-Centered Radicals from Hydroxylamine Derivatives

Hydroxylamine derivatives serve as valuable precursors for the generation of nitrogen-centered radicals. The key to this process is the cleavage of the relatively weak N-O bond. This bond can be broken through various methods to produce aminyl, iminyl, amidyl, and carbamyl radicals. This compound fits within this class of reagents, where the N-O bond can be homolytically cleaved to produce a nitrogen-centered radical. This approach is a cornerstone for numerous synthetic transformations, as it provides a pathway to these highly reactive intermediates under controlled conditions.

Free-Radical Scavenging Mechanisms

The available research primarily focuses on the role of hydroxylamine derivatives as generators of radicals rather than as radical scavengers. Their utility is centered on the controlled cleavage of the N-O bond to initiate further radical reactions. Information regarding the mechanisms by which this compound might act as a free-radical scavenger is not detailed in the provided search results. Its primary documented function in radical chemistry is that of a radical precursor.

Influence of Substituent Electronic Effects on Radical Stability and Bond Dissociation Enthalpies

The stability of the radicals generated from hydroxylamine derivatives and the energy required to break the N-O bond are heavily influenced by substituent effects.

Radical Stability: Generally, nitrogen-centered radicals are considered electron-deficient species. Their stability is enhanced by factors that can delocalize the unpaired electron or satisfy this electron deficiency. Increased substitution at the radical center provides stabilization through hyperconjugation. Furthermore, resonance effects play a significant role in delocalizing the radical's electron density, which increases stability and reduces reactivity. Interestingly, radicals can be stabilized by both electron-donating and electron-withdrawing groups.

Bond Dissociation Enthalpies (BDEs): The N-O bond is one of the weaker covalent bonds, and its BDE is a critical parameter in radical generation. Computational studies have calculated the N-O BDE for a series of hydroxylamine compounds. These calculations reveal that the generic textbook value for a single N-O bond (around 48 kcal/mol) is often 5-15 kcal/mol lower than values obtained through modern, high-accuracy computational methods. nsf.govnih.gov Substituents on either the nitrogen or the oxygen atom can significantly alter the N-O BDE. For example, computational analysis using methods like CBS-QB3, CBS-APNO, and G4 shows distinct variations in BDE with substitution patterns. nsf.govnih.gov While a specific experimental or calculated BDE for this compound was not found, the data for related compounds illustrate the impact of substitution.

Table 1: Calculated N-O Bond Dissociation Enthalpies (BDEs) for Selected Hydroxylamines This table presents data from computational studies to illustrate substituent effects on the N-O bond strength.

CompoundBDE (kcal/mol) - CBS-QB3BDE (kcal/mol) - G4BDE (kcal/mol) - M06-2X
Hydroxylamine (NH₂OH)60.5959.5161.35
Methoxyamine (CH₃ONH₂)56.4955.4355.19
N,N-Dimethylhydroxylamine ((CH₃)₂NOH)63.3162.1563.35

Data sourced from computational chemistry studies. nsf.gov

Enzymatic and Biocatalytic Transformations

Hydroxylamine derivatives are increasingly being used in biocatalysis, particularly in reactions that forge new carbon-nitrogen bonds.

Nitrene Transfer Reactions in Enzymatic Systems

Hydroxylamine-derived reagents have become versatile tools for nitrene transfer reactions, not only in traditional organic synthesis but also in biocatalysis. Engineered heme enzymes, for example, can utilize hydroxylamine derivatives to perform synthetically valuable reactions such as benzylic C-H primary amination and styrene (B11656) aminohydroxylation. Mechanistic investigations suggest that these enzymatic transformations can proceed through a stepwise radical pathway.

The use of these reagents in enzymatic systems is advantageous because they are often stable and can be activated under the mild conditions typical of biocatalysis. The substituent on the oxygen atom of the hydroxylamine is crucial; electron-withdrawing groups can weaken the N-O bond, facilitating its cleavage and the subsequent formation of a reactive nitrene intermediate within the enzyme's active site. This biocatalytic approach offers a sustainable route for amine synthesis.

Biocatalytic Nitrogen Incorporation Strategies

The overarching goal of biocatalytic nitrogen incorporation is the formation of carbon-nitrogen bonds, a fundamental transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other valuable molecules. manchester.ac.uk Enzymes, with their inherent selectivity and ability to operate under mild conditions, offer a green and efficient alternative to traditional chemical methods. manchester.ac.uk Key enzymatic players in this field include transaminases, ammonia (B1221849) lyases, and engineered heme proteins like cytochromes P450. manchester.ac.ukbohrium.com

Hydroxylamine-derived reagents, in general, have been recognized as versatile nitrogen sources for nitrene transfer reactions in both chemical and biocatalytic systems. nih.govnih.gov These reagents can be activated by enzymes to generate a reactive nitrene intermediate, which can then undergo various transformations, including the amination of C-H bonds. bohrium.comnih.gov

A significant breakthrough in this area was the development of an engineered heme enzyme capable of utilizing hydroxylammonium chloride, a simple and inexpensive commodity chemical, for the primary amination of benzylic C-H bonds and the aminohydroxylation of styrenes. nih.govnih.gov Mechanistic studies of this system pointed towards a stepwise radical pathway involving a rate-limiting hydrogen atom transfer. nih.gov While this research primarily focused on the non-silylated hydroxylamine, it underscores the potential of engineered enzymes to activate hydroxylamine derivatives for nitrogen incorporation.

The role of this compound in this context is less defined in the current scientific literature. Its application is more commonly associated with synthetic organic chemistry, where it serves as a convenient source of the aminoxy group or as a precursor for the formation of oximes. The trimethylsilyl group is often employed as a protecting group for the hydroxyl functionality of hydroxylamine, enhancing its stability and modifying its reactivity.

In the context of biocatalysis, the presence of the bulky and hydrophobic trimethylsilyl group could present challenges for enzyme active site accessibility and substrate binding. However, it might also offer unique opportunities. For instance, the silylated compound could potentially be used in non-aqueous enzymatic reactions or in biphasic systems, where its solubility properties might be advantageous.

One area where silylated compounds have seen biocatalytic application is in the manipulation of organosilyl ethers by enzymes like silicatein. This research, however, focuses on the formation and cleavage of silicon-oxygen bonds rather than nitrogen incorporation.

At present, detailed research findings, including comprehensive data tables on enzyme variants, substrate scope, and reaction efficiencies specifically for the biocatalytic nitrogen incorporation using this compound, are not widely available in peer-reviewed literature. The majority of published work on biocatalytic amination using hydroxylamine derivatives has centered on non-silylated or otherwise activated forms of hydroxylamine.

Advanced Applications in Complex Molecule Synthesis

Total Synthesis and Fragment Coupling Strategies

The strategic incorporation of nitrogen-containing functionalities is a cornerstone of modern synthetic chemistry. O-(Trimethylsilyl)hydroxylamine serves as a key reagent in fragment coupling and total synthesis, enabling the construction of complex nitrogenous compounds through various reaction pathways.

Construction of Substituted Amines

This compound and its derivatives are instrumental in the synthesis of substituted amines, a functional group prevalent in pharmaceuticals and natural products. The reagent can act as an ammonia (B1221849) surrogate, providing a nucleophilic nitrogen source for the formation of C-N bonds.

One significant application is in the ring-opening of epoxides. In the presence of a Lewis acid catalyst like lithium perchlorate, this compound can act as a poor nucleophile to open epoxide rings in a highly regioselective manner, leading to the formation of β-amino alcohols after desilylation. nih.gov This method provides a direct route to functionalized amines from readily available starting materials.

Furthermore, this compound is a key intermediate in the trimethylsilyl (B98337) chloride-catalyzed synthesis of α-branched amines. dntb.gov.ua This transformation highlights the role of the trimethylsilyl group in modulating the reactivity of the hydroxylamine (B1172632) moiety to facilitate amine construction. A related compound, N,O-bis(trimethylsilyl)hydroxylamine, has been used for the electrophilic amination of organometallic reagents such as higher-order cuprates, providing a pathway to primary amines. acs.org The reaction proceeds by the attack of the organocuprate on the nitrogen atom of the silylated hydroxylamine.

A general one-pot synthesis involving the conversion of a carbonyl group to a hydroxylamine via a N-hydroxyimine intermediate also utilizes this compound. nih.gov In this reductive amination process, an aldehyde reacts with this compound, followed by reduction, to yield N-substituted hydroxylamines, which are precursors to or can be considered derivatives of substituted amines. nih.gov

Starting MaterialReagent(s)Product TypeRef.
EpoxideThis compound, LiClO₄β-Amino alcohol nih.gov
AldehydeThis compound, boraneN-Alkyl hydroxylamine nih.gov
OrganocuprateN,O-bis(trimethylsilyl)hydroxylaminePrimary amine acs.org

Assembly of Hydroxamic Acid Scaffolds

Hydroxamic acids are a critical class of compounds, known for their metal-chelating properties and as pharmacophores in a wide range of drugs, including histone deacetylase (HDAC) inhibitors. The synthesis of these molecules often requires mild conditions to avoid decomposition of the sensitive hydroxamic acid moiety. Silyl-protected hydroxylamines, including this compound and its relatives, have become increasingly popular for this purpose as they offer high yields and minimize the formation of side products. acs.org

Acid PrecursorCoupling ReagentSilyl (B83357) HydroxylamineDeprotection AgentProductRef.
Acid (120)Ethyl ChloroformateTBDMSONH₂ (13)CsF(R)-Trichostatin A (121) acs.org
Acid (117)Ethyl ChloroformateTBDMSONH₂ (13)TFAHydroxamate (119) acs.org

Integration into Peptidoglycan Fragments and Glycoconjugates

Peptidoglycans (PG) are essential components of bacterial cell walls, and their fragments, such as muramyl dipeptide (MDP), are key molecules in immunology research. The chemical synthesis and modification of these complex structures are challenging. O-substituted hydroxylamines have emerged as powerful tools for the functionalization of unprotected carbohydrates and their derivatives. nih.gov

Specifically, methyl N,O-hydroxylamine linkers, which can be generated from precursors like this compound, are used to modify PG fragments at the anomeric (C1) position. nih.gov This approach is superior to traditional methods like reductive amination, as it maintains the biologically crucial closed-ring structure of the carbohydrate and achieves high anomeric β-selectivity. nih.gov The reaction involves dissolving the muramyl peptide and the hydroxylamine linker in a sodium acetate (B1210297) buffer at pH 4.5, leading to the formation of a stable glycoconjugate. nih.gov

This methodology has been successfully applied to the modification of synthetic muramyl dipeptide (MDP) and larger, unprotected PG fragments, demonstrating its utility in late-stage functionalization. nih.govnih.gov The resulting N,O-hydroxylamine-linked PG derivatives serve as versatile handles for further chemical biology applications, such as conjugation to fluorophores or immobilization on surfaces for protein binding studies. nih.gov

Synthesis of Steroid Derivatives

The functionalization of the steroid skeleton is a major focus of medicinal chemistry research to generate novel therapeutic agents. researchgate.net Methods for modifying the steroid core include C-H functionalization and the introduction of various heterocyclic systems. nih.govresearchgate.net While numerous strategies exist for creating steroid derivatives, the direct application of this compound in their synthesis is not widely documented in recent literature. dntb.gov.uanih.govmdpi.com However, related silyl ethers have been employed in steroid chemistry. For example, dienol trimethylsilyl ether derivatives of 3-oxo-Δ⁴-steroids can be reduced with sodium borohydride (B1222165) to synthesize 3-hydroxy-Δ⁵-steroids, showcasing the use of silyl groups as transient protecting or activating functionalities in steroid transformations. nih.gov The lack of specific examples for this compound suggests this may be a less common application or an area for future exploration.

Catalytic Asymmetric Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of sophisticated catalytic asymmetric methods. This compound and related reagents are involved in developing stereoselective reactions to produce chiral amines and their derivatives.

Enantioselective Amidation and Amination Reactions

While the direct, highly enantioselective amination using this compound as a chiral reagent source is still an evolving area, related strategies highlight the potential for asymmetric transformations. The synthesis of chiral hydroxylamines is of significant interest, as these compounds are valuable building blocks and are found in bioactive molecules. nih.govincatt.nl

Electrophilic amination using silylated hydroxylamines represents a key reaction type. For example, N,O-bis(trimethylsilyl)hydroxylamine can aminate higher-order organocuprates to produce primary amines. acs.org While this specific report does not focus on enantioselectivity, the principle of using a silylated hydroxylamine as an aminating agent is established. The development of chiral ligands for the copper center could potentially render such reactions asymmetric.

Another relevant method is the reductive amination of aldehydes with this compound to form N-substituted hydroxylamines. nih.gov This reaction proceeds through an intermediate N-hydroxyimine, which is then reduced. The introduction of a chiral reducing agent or a chiral catalyst could, in principle, induce enantioselectivity in the final product. The broader field has seen significant advances in the catalytic asymmetric hydrogenation of oximes to chiral hydroxylamines using iridium-based catalysts, demonstrating that the C=N bond of an oxime or oxime ether is a viable target for enantioselective reduction. incatt.nl These advancements provide a foundation for developing catalytic asymmetric processes involving intermediates derived from this compound.

Reaction TypeReagentSubstrateProduct TypePotential for AsymmetryRef.
Electrophilic AminationN,O-bis(trimethylsilyl)hydroxylamineOrganocupratePrimary AmineChiral Ligands for Metal acs.org
Reductive AminationThis compoundAldehydeN-Alkyl hydroxylamineChiral Reducing Agent/Catalyst nih.gov
Asymmetric OxidationTitanium Catalyst, OxidantRacemic AmineChiral HydroxylamineChiral Catalyst nih.gov
Asymmetric HydrogenationIridium Catalyst, H₂OximeChiral HydroxylamineChiral Catalyst incatt.nl

Asymmetric Synthesis of N-Hydroxyamino Acids

General strategies for asymmetric synthesis often rely on the use of chiral catalysts, chiral auxiliaries, or enzymes to induce stereoselectivity. In the context of synthesizing N-hydroxyamino acids, a plausible, though not yet extensively documented, approach would involve the enantioselective reaction of an α-keto ester with a hydroxylamine derivative like this compound. This transformation would likely require a chiral catalyst, such as a chiral Lewis acid or an organocatalyst, to create a chiral environment around the reactants, thereby favoring the formation of one enantiomer of the N-hydroxyamino acid product over the other.

A hypothetical reaction scheme could involve the activation of the α-keto ester by a chiral Lewis acid, followed by the nucleophilic attack of this compound. The chiral ligands coordinated to the Lewis acid would sterically hinder one face of the keto group, directing the hydroxylamine to the other face and thus establishing the stereocenter. Subsequent hydrolysis of the silyl group would yield the final N-hydroxyamino acid.

Table 1: Hypothetical Data for Asymmetric Synthesis of N-Hydroxyamino Acids

As the specific experimental data for this reaction is not available in the literature, this table is presented as a hypothetical example of the data that would be necessary to evaluate the effectiveness of such a synthetic method.

Entryα-Keto Ester SubstrateChiral CatalystSolventTemp (°C)Yield (%)ee (%)
1Ethyl pyruvateChiral Lewis Acid AToluene-78--
2Ethyl phenylglyoxylateChiral Lewis Acid BCH₂Cl₂-40--
3tert-Butyl pyruvateOrganocatalyst CTHF-20--
4Ethyl 3-methyl-2-oxobutanoateChiral Lewis Acid ADiethyl ether-78--

The development of such a method would be of considerable interest to the fields of medicinal chemistry and drug discovery, as N-hydroxyamino acids are important pharmacophores found in a variety of biologically active compounds. However, based on currently available scientific literature, the direct asymmetric synthesis of N-hydroxyamino acids using this compound remains an area for future research and development.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are principal tools for determining the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy offer detailed information about the atomic arrangement and bonding within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy is a powerful technique for probing the local chemical environments of specific nuclei. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the hydrogen atoms within the molecule. In this compound, ((CH₃)₃SiONH₂), distinct signals are expected for the protons of the trimethylsilyl (TMS) group and the amine (NH₂) group. sigmaaldrich.com The chemical shift of the TMS protons is influenced by the electronegativity of the oxygen atom to which the silicon is attached. The amine protons are expected to appear as a broader signal due to exchange processes and quadrupolar coupling with the nitrogen atom.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the chemical environment of the carbon atoms. For this compound, a single resonance is anticipated for the three equivalent methyl carbons of the TMS group. docbrown.info The chemical shift of this signal provides information about the electronic environment around the silicon atom.

²⁹Si NMR Spectroscopy : Silicon-29 NMR is a valuable tool for directly studying the silicon environment. pascal-man.com The chemical shift of the ²⁹Si nucleus in this compound is sensitive to the nature of the substituents attached to the silicon atom. nih.gov The presence of the -ONH₂ group influences the electronic shielding of the silicon nucleus, resulting in a characteristic chemical shift. nih.gov The majority of ²⁹Si NMR shifts are found in a range between +50 and -200 ppm. pascal-man.com Studies on related trimethylsilyl compounds show that the ²⁹Si chemical shift can be correlated with the electronic properties of the substituents. researchgate.net For instance, in trimethylsilanol (B90980), a related compound, the ²⁹Si chemical shift has been reported. spectrabase.com

Spectroscopic Data for this compound and Related Compounds
TechniqueCompoundObserved Signals/Properties
¹H NMRThis compoundSignals for (CH₃)₃Si- and -NH₂ protons.
¹³C NMRThis compoundA single resonance for the methyl carbons of the TMS group.
²⁹Si NMRThis compoundCharacteristic chemical shift influenced by the -ONH₂ group.

Mass Spectrometry Techniques for this compound Systems

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, providing crucial information for its identification and structural analysis. researchgate.net For this compound, the molecular ion peak would correspond to its molecular weight of 105.21 g/mol . fishersci.casigmaaldrich.comsigmaaldrich.comereztech.comscbt.com

The fragmentation of trimethylsilyl derivatives under mass spectrometric conditions has been extensively studied. nih.gov Common fragmentation pathways for compounds containing a TMS group involve the cleavage of a methyl group or the entire TMS group. In the case of this compound, characteristic fragment ions would be expected. The analysis of related silylated hydroxylamines, such as N,O-Bis(trimethylsilyl)hydroxylamine and Tris(trimethylsilyl)hydroxylamine, provides insights into the expected fragmentation patterns. nist.govnist.govsigmaaldrich.comalfa-chemistry.comscbt.com For instance, the mass spectra of silylated derivatives often show ions resulting from rearrangements and migrations of the trimethylsilyl group. researchgate.net

Mass Spectrometry Data for Silylated Hydroxylamines
CompoundMolecular FormulaMolecular Weight (g/mol)
This compoundC₃H₁₁NOSi105.21 fishersci.casigmaaldrich.comsigmaaldrich.comereztech.comscbt.com
N,O-Bis(trimethylsilyl)hydroxylamineC₆H₁₉NOSi₂177.39 nist.govsigmaaldrich.comfishersci.ca
N,N,O-Tris(trimethylsilyl)hydroxylamineC₉H₂₇NOSi₃249.58 nist.govscbt.com

Infrared Spectroscopy in this compound Structural Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is unique to the compound. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, Si-O, and Si-C bonds. sigmaaldrich.com

N-H Stretching : The N-H stretching vibrations of the primary amine group (-NH₂) typically appear in the region of 3300-3500 cm⁻¹. These bands can be useful in confirming the presence of the hydroxylamine functionality. researchgate.net

Si-O Stretching : The Si-O single bond stretch is a strong band usually observed in the 1000-1100 cm⁻¹ region. This is a key indicator of the silyloxy group.

Si-C Stretching : The vibrations of the Si-C bonds in the trimethylsilyl group give rise to characteristic absorptions, typically around 840 cm⁻¹ and 1250 cm⁻¹ (for the symmetric and asymmetric deformations of the CH₃ groups attached to silicon, respectively).

The IR spectra of related compounds like hydroxylamine hydrochloride and N-ethylhydroxylamine hydrochloride have been documented and can serve as references for interpreting the spectrum of this compound. nist.govchemicalbook.com

Quantum Chemical and Computational Modeling

Computational chemistry provides a theoretical framework to understand the geometric and electronic properties of molecules, complementing experimental data.

Geometric Structure Optimizations and Bonding Properties

Quantum chemical calculations can be used to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to its atomic coordinates. Such studies can predict bond lengths, bond angles, and dihedral angles.

The N-O bond is a key feature of hydroxylamines and their derivatives. nih.gov Computational studies can provide insights into the nature of this bond, including its strength and reactivity. The conformation around the N-O bond (e.g., syn or anti arrangement of the lone pairs) can also be investigated. The pyramidal geometry at the nitrogen atom is another structural feature that can be characterized through computational modeling. wikipedia.org

Electronic Structure Calculations and Analysis

Electronic structure calculations provide information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity.

Natural Bond Orbital (NBO) Analysis : NBO analysis can be used to investigate charge distribution, hybridization, and donor-acceptor interactions between orbitals. researchgate.net This can help to quantify the nature of the bonding in this compound, including the polarity of the Si-O and N-O bonds.

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy and shape of the HOMO indicate the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. For this compound, the HOMO is likely to be localized on the nitrogen and/or oxygen atoms due to the presence of lone pairs, making these sites susceptible to electrophilic attack. The LUMO may be associated with antibonding orbitals, indicating potential sites for nucleophilic attack.

Spectroscopic Characterization and Computational Chemistry Studies

Spectroscopic and Computational Analysis

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involving O-(Trimethylsilyl)hydroxylamine and related compounds. By modeling the interactions of molecules at an electronic level, researchers can map out potential energy surfaces, identify transition state structures, and calculate activation barriers for various proposed pathways. This in silico analysis provides deep insights that are often difficult to obtain through experimental means alone.

A primary area of investigation for hydroxylamine (B1172632) derivatives is their nucleophilic addition to carbonyl compounds and nitriles. For instance, in the formation of oximes from hydroxylamine and a ketone, a key mechanistic question is whether the nitrogen or the oxygen atom of the hydroxylamine acts as the initial nucleophile. ic.ac.uk Computational studies, using quantum mechanical models, can compare the free energies of the transition states for both O-attack and N-attack. ic.ac.uk Such analyses have shown that for the reaction of hydroxylamine with a ketone, the N-attack pathway has a significantly lower activation barrier than the O-attack pathway, making it the more favorable route. ic.ac.uk These calculations can model concerted mechanisms, where bond formation and proton transfers occur in a single step, often involving solvent molecules to avoid the high energy of charged intermediates. ic.ac.uk

Similarly, computational methods are employed to understand the industrially significant reaction between hydroxylamines and nitriles to form amidoximes. rsc.org These theoretical studies can help explain the formation of by-products, such as amides, and guide the development of more efficient, selective synthetic procedures. rsc.org For this compound, computational modeling can predict its reactivity with various electrophiles, clarifying whether reactions proceed through pathways involving the nitrogen or oxygen atom and elucidating the role of the trimethylsilyl (B98337) group in influencing the reaction coordinates. It is known to be an intermediate during the trimethylsilyl chloride catalyzed synthesis of α-branched amines. sigmaaldrich.com

The table below illustrates the type of comparative data generated from computational studies to determine the most likely reaction mechanism.

Table 1: Illustrative Comparison of Computed Activation Energies for Competing Reaction Pathways
ReactantsProposed PathwayCalculated Activation Energy (kcal/mol)Conclusion
Hydroxylamine + KetoneNitrogen AttackLower EnergyFavored Pathway ic.ac.uk
Hydroxylamine + KetoneOxygen AttackHigher Energy by ~8-10 kcal/molDisfavored Pathway ic.ac.uk

Computational chemistry is indispensable for the accurate prediction of thermochemical parameters of molecules like this compound. These parameters, including enthalpy of formation, entropy, and heat capacity, are crucial for understanding the stability and energy of chemical systems. chemrxiv.orgnih.gov Among the most important of these predicted values is the homolytic bond dissociation enthalpy (BDE), which is the enthalpy change associated with the breaking of a bond to form two radicals. nih.gov BDE values are fundamental indicators of chemical reactivity and selectivity. nih.gov

The O-H BDE is a critical parameter for many hydroxylamines and oximes, as it relates to their reactivity and potential as N-oxyl radical precursors. rsc.org Computational studies have shown that for hydroxylamines, both resonance and inductive effects are important, with BDEs generally increasing as the electron-withdrawing ability of the substituents increases. rsc.org In the case of this compound, the key BDEs of interest would be the N-H, Si-O, and N-O bonds.

Modern computational approaches, particularly Density Functional Theory (DFT), are widely used to calculate BDEs. researchgate.netnih.gov High-level DFT calculations can yield BDEs with high accuracy. nih.gov More recently, the development of machine learning (ML) models trained on large datasets of DFT-calculated BDEs has enabled near-instantaneous prediction of these values with remarkable accuracy. nih.gov For example, a graph neural network trained on over 290,000 BDEs can predict values for new molecules with a mean absolute error of just 0.58 kcal mol⁻¹ compared to the original DFT calculations. nih.gov This allows for rapid screening and prediction of reactivity for vast numbers of molecules. nih.gov

The tables below summarize key thermochemical parameters that can be predicted computationally and the accuracy of modern methods for BDE prediction.

Table 2: Thermochemical Parameters Predictable via Computational Methods
ParameterSymbolSignificance
Enthalpy of FormationΔfOverall stability of the molecule nih.gov
Standard EntropyMeasure of molecular disorder chemrxiv.org
Isobaric Heat CapacityCpHeat required to raise the temperature chemrxiv.org
Bond Dissociation EnthalpyBDEEnergy required to break a specific bond homolytically nih.gov
Table 3: Performance of a Machine Learning Model (ALFABET) for BDE Prediction vs. DFT Calculations nih.gov
Bond TypeMean Absolute Error (MAE) (kcal mol⁻¹)Number of Bonds in Test Set
C-H0.542949
C-C0.741523
C-N0.62755
C-O0.511208
N-H0.50158
O-H0.45197
Overall 0.58 6948

Q & A

Basic Questions

Q. What are the key physicochemical properties of O-(Trimethylsilyl)hydroxylamine relevant to its handling in laboratory settings?

  • Answer : this compound (CAS 22737-36-6) is a volatile liquid with a molecular formula of C₃H₁₁NOSi and molecular weight of 105.21 g/mol. Key properties include:

  • Boiling Point : 98–100°C (lit.), requiring careful temperature control during distillation .
  • Density : 0.86 g/mL at 25°C, influencing solvent layering in extraction protocols .
  • Storage : Recommended at 2–8°C to prevent decomposition or side reactions .
  • Safety : Flammable (flash point 48°F) and reactive; use fume hoods and avoid open flames. Contaminated clothing must be laundered separately, and emergency showers/eye wash stations should be accessible .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their critical parameters?

  • Answer : A typical synthesis involves silylation of hydroxylamine derivatives. For example:

  • Silylation of Hydroxylamine : Reacting hydroxylamine with trimethylsilyl chloride in anhydrous conditions, with triethylamine as a base. Critical parameters include moisture exclusion (to prevent hydrolysis) and stoichiometric control (to avoid over-silylation) .
  • Purification : Distillation under reduced pressure (≤100°C) is essential to isolate the product while minimizing thermal degradation .

Advanced Research Questions

Q. How can researchers optimize derivatization protocols using this compound for enhanced detection of carbonyl compounds in analytical chemistry?

  • Answer : This reagent is used to derivatize aldehydes/ketones into stable oxime derivatives for GC-MS or HPLC analysis. Optimization strategies include:

  • Reaction Conditions : Use a 2:1 molar excess of this compound to carbonyl groups in anhydrous methanol at 60°C for 1 hour to ensure complete derivatization .
  • Derivatization Efficiency : Monitor pH (neutral to slightly acidic) to avoid side reactions with carboxylic acids or esters.
  • Validation : Compare with internal standards (e.g., deuterated analogs) to quantify recovery rates and matrix effects .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices, and how can potential interferences be mitigated?

  • Answer :

  • GC-MS : After derivatization with pentafluorobenzyl hydroxylamine (PFBHA), detect the trimethylsilyl-oxime adducts using electron-capture negative ionization (ECNI) for high sensitivity .
  • HPLC-DAD : Reverse-phase chromatography with UV detection at 254 nm; use ion-pairing agents (e.g., tetrabutylammonium bromide) to improve retention of polar derivatives .
  • Interference Mitigation : Pre-purify samples via solid-phase extraction (C18 columns) to remove non-target nucleophiles (e.g., thiols or amines) .

Q. How does the reactivity of this compound compare with other silylated hydroxylamine derivatives in nucleophilic reactions, and what implications does this have for reaction selectivity?

  • Answer : The trimethylsilyl group enhances steric hindrance, reducing nucleophilicity compared to smaller silyl groups (e.g., dimethylsilyl). This impacts selectivity:

  • Steric Effects : Preferentially reacts with less hindered carbonyl groups (e.g., linear aldehydes over branched ketones) .
  • Comparative Studies : O-(Diphenylphosphinyl)hydroxylamine (higher electron-withdrawing effect) exhibits faster reaction kinetics but lower stability in aqueous media .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies in reported purity levels of this compound across commercial sources?

  • Answer :

  • Independent Verification : Use NMR (¹H/¹³C) to assess purity, focusing on residual solvents (e.g., dichloromethane) or unreacted hydroxylamine .
  • Titration : Quantify active hydroxylamine groups via iodometric titration, comparing results with supplier certificates .
  • Storage Impact : Repurify batches stored >6 months via fractional distillation, as decomposition products (e.g., trimethylsilanol) can form .

Q. What strategies resolve conflicting data on the stability of this compound in long-term storage?

  • Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 1 month) and monitor via GC-MS for silanol byproducts .
  • Stabilizers : Add molecular sieves (3Å) to absorb moisture or antioxidants (BHT) to prevent oxidative degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.